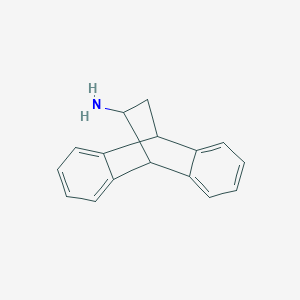
9,10-Dihydro-9,10-ethanoanthracen-11-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is a complex polycyclic amine compound characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
- Cyclization Reaction : The initial step involves the cyclization of a suitable precursor to form the tetracyclic core structure. This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
- Functional Group Modification : Subsequent steps involve the introduction of the amine group at the desired position. This can be accomplished through nitration followed by reduction or direct amination using reagents like lithium aluminum hydride.
- Purification : The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
- Reduction : Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
- Substitution : Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetracyclic ring.
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Hydrogen gas with a palladium catalyst.
- Substitution : Sodium hydride in dimethylformamide for nucleophilic substitution.
- Oxidation : Formation of ketones or carboxylic acids.
- Reduction : Formation of amines or alkanes.
- Substitution : Formation of substituted tetracyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its stability and ability to interact with biological targets make it a candidate for developing new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine are investigated for their potential to treat various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its robust tetracyclic structure.
Wirkmechanismus
The mechanism of action of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-ol
- Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-carboxylic acid
- Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-nitrile
Uniqueness: Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the amine group allows for the formation of hydrogen bonds and ionic interactions, enhancing its potential as a pharmacophore and its utility in various applications.
Eigenschaften
CAS-Nummer |
72720-40-2 |
|---|---|
Molekularformel |
C16H15N |
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-amine |
InChI |
InChI=1S/C16H15N/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14-16H,9,17H2 |
InChI-Schlüssel |
URRYLKCWJQMOQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


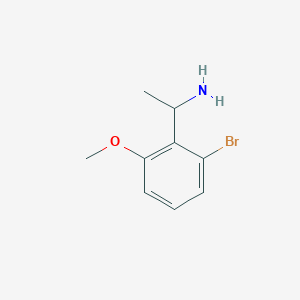
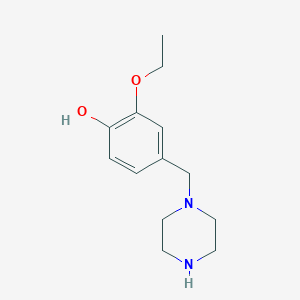
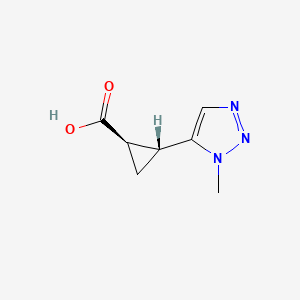
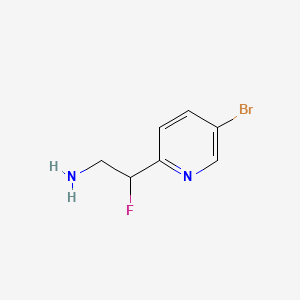

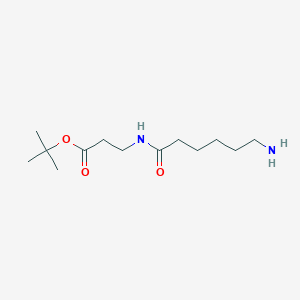
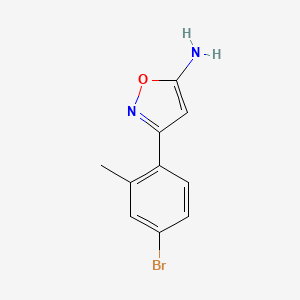
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)
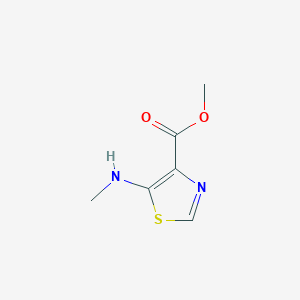
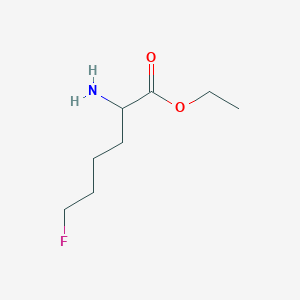
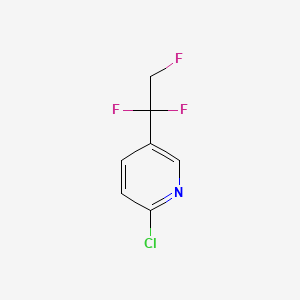
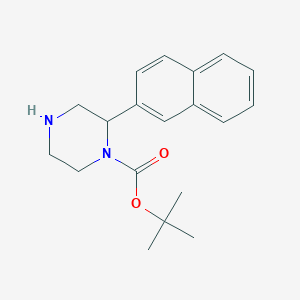
![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)
